Product packaging for Pyrimido[4,5-d]pyridazine(Cat. No.:CAS No. 253-88-3)

Pyrimido[4,5-d]pyridazine

Cat. No.: B13097865
CAS No.: 253-88-3
M. Wt: 132.12 g/mol
InChI Key: KXNFMBIDXYJDEP-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyridazine (CAS 254-62-6) is a nitrogen-rich, fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 4 N 4 , and it features a complex bicyclic structure that provides a versatile scaffold for developing novel bioactive molecules . While specific studies on this exact isomer are limited, research into closely related pyrimido-fused heterocycles underscores its potential value. Such compounds are frequently investigated for their diverse biological activities, which can include antimicrobial , antitrypanosomal, and antileishmanial properties . Other related structures have shown promising neuroprotective, antioxidant, and beta-amyloid anti-aggregation effects, suggesting potential research applications in neurodegenerative diseases like Alzheimer's . The extended π-electron system of this fused aromatic scaffold contributes to its stability and is crucial to its interactions in biological systems . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4 B13097865 Pyrimido[4,5-d]pyridazine CAS No. 253-88-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

253-88-3

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

IUPAC Name

pyrimido[4,5-d]pyridazine

InChI

InChI=1S/C6H4N4/c1-5-2-9-10-3-6(5)8-4-7-1/h1-4H

InChI Key

KXNFMBIDXYJDEP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=CC2=NC=N1

Origin of Product

United States

Synthetic Strategies for Pyrimido 4,5 D Pyridazine and Its Derivatives

Traditional Synthetic Methodologies

Classical approaches to the synthesis of pyrimido[4,5-d]pyridazines have historically relied on the cyclization of appropriately substituted pyridazine (B1198779) precursors or the annulation of pyrimidine (B1678525) rings. These methods have been foundational in establishing the chemistry of this heterocyclic system.

Cyclization Reactions of Substituted Pyridazines

The construction of the pyrimidine ring onto a pre-existing pyridazine core is a common strategy. This typically involves the use of pyridazine derivatives bearing reactive functional groups that can undergo cyclization reactions. For instance, aminopyridazine carboxylates or related derivatives can serve as key starting materials. researchgate.net Reaction of these precursors with various reagents can lead to the formation of the fused pyrimidine ring.

One specific example involves the use of ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate. researchgate.net This compound, possessing both an amino group and an ester functionality on adjacent positions of the pyridazine ring, is primed for cyclization. Treatment with reagents like phenyl isothiocyanate can lead to the formation of thiourea (B124793) derivatives, which can then be cyclized to afford pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-2,4-diones. researchgate.net Similarly, reaction with formamide, acetic anhydride (B1165640), or carbon disulfide can yield various pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-4-one derivatives. researchgate.net

Annulation Reactions Involving Pyrimidine Precursors

An alternative traditional approach involves the construction of the pyridazine ring onto a pyrimidine precursor. This method often starts with a substituted pyrimidine that has functional groups suitable for building the adjacent pyridazine ring. A notable example is the reaction of 6-(1-methylhydrazinyl)uracil with α-dicarbonyl compounds. nih.gov

Specifically, the reaction of 3-methyl-6-(1-methylhydrazinyl)uracil with glyoxal (B1671930) or other α-diketones can yield 3,4-unsubstituted- and 3,4-disubstituted-pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. nih.gov The reaction with unsymmetrical aryl or alkyl glyoxals can proceed through different pathways depending on the reaction conditions. nih.gov In nonpolar solvents, selective nucleophilic attack by the C-5 position of the uracil (B121893) onto the aldehyde group of the glyoxal is favored. nih.gov In contrast, hydroxylic solvents tend to favor the formation of a hydrazone intermediate. nih.gov

Multicomponent Reaction Approaches

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. Several MCR strategies have been developed for the synthesis of the pyrimido[4,5-d]pyridazine core.

Three-Component Condensation Reactions for this compound Formation

Three-component reactions (3CRs) offer a convergent and efficient route to complex heterocyclic systems. These reactions bring together three different starting materials in a one-pot process to form the desired product.

A novel three-component condensation has been developed utilizing aryl glyoxals, acetylacetone, and urea (B33335). semanticscholar.org This reaction, catalyzed by tungstate (B81510) sulfuric acid (TSA) under solvent-free conditions, initially forms functionalized 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones. semanticscholar.org These dihydropyrimidinone intermediates, which are 1,4-dicarbonyl compounds, can then undergo a subsequent Knorr condensation with hydrazine (B178648) derivatives to furnish pyrimido[4,5-d]pyridazines in good yields. semanticscholar.org This two-step, one-pot approach is notable for its adherence to green chemistry principles, employing a recyclable catalyst and avoiding harmful solvents. semanticscholar.org

Table 1: Synthesis of Pyrimido[4,5-d]pyridazines via Three-Component Condensation This table is based on data from a representative study and is for illustrative purposes.

EntryAryl GlyoxalHydrazine DerivativeProductYield (%)
1Phenylglyoxal (B86788)Hydrazine hydrate (B1144303)5-Methyl-2-phenylthis compound85
24-ChlorophenylglyoxalHydrazine hydrate2-(4-Chlorophenyl)-5-methylthis compound82
34-MethylphenylglyoxalHydrazine hydrate5-Methyl-2-(p-tolyl)this compound88
4PhenylglyoxalPhenylhydrazine5-Methyl-2,7-diphenylthis compound78

Pyrimidine-Tetrazine Tandem Reaction Methodology

A particularly innovative and direct approach to pyrimido[4,5-d]pyridazines involves a tandem reaction between pyrimidines and 1,2,4,5-tetrazines. acs.orgacs.orgnih.gov This method provides a straightforward synthesis under basic conditions. acs.orgnih.gov In this reaction, deprotonated 5-halopyrimidines react with variously substituted tetrazines in a highly regioselective manner. acs.orgacs.org The reaction proceeds through a complex pathway, as supported by DFT calculations, to yield the observed regioisomers without the formation of a hetaryne intermediate. acs.org

This methodology is versatile, as the regioselectivity of the final product can be controlled by the structure of the starting pyrimidine. acs.org For instance, using 6-halopyrimidines as starting materials can lead to the formation of the opposite regioisomers compared to those obtained from 5-halopyrimidines. acs.org This tandem reaction represents a significant advancement in the synthesis of this class of compounds, offering an efficient route from readily available precursors. acs.org

Table 2: Examples of Pyrimido[4,5-d]pyridazines Synthesized via Pyrimidine-Tetrazine Tandem Reaction This table is based on data from a representative study and is for illustrative purposes.

EntryPyrimidineTetrazineProductYield (%)
15-Bromo-2,4-dimethoxypyrimidine3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine2,4-Dimethoxy-5,8-di(pyridin-2-yl)this compound75
25-Iodo-2-methoxypyrimidine3,6-Diphenyl-1,2,4,5-tetrazine2-Methoxy-5,8-diphenylthis compound80
36-Chloro-4-aminopyrimidine3,6-Bis(4-chlorophenyl)-1,2,4,5-tetrazine4-Amino-5,8-bis(4-chlorophenyl)this compound68

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds like pyrimido[4,5-d]pyridazines. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

A notable green approach involves conducting reactions under solvent-free conditions, which eliminates the environmental and economic costs associated with solvent use and disposal. One such method is the three-component condensation of aryl glyoxals, acetylacetone, and urea, followed by a Knorr condensation with hydrazines to yield pyrimido[4,5-d]pyridazines. semanticscholar.org This process can be effectively carried out by heating the neat reaction mixture, thereby avoiding organic solvents. researchgate.net

Another example of a solvent-free approach is the mechanochemical synthesis of related fused pyrimidines, such as pyrimido[4,5-b]quinolines, using a ball-mill. rsc.org This technique, which involves a one-pot, catalyst-free pathway, highlights a promising direction for the solvent-free synthesis of pyrimido[4,5-d]pyridazines as well. rsc.org Furthermore, microwave irradiation in a "dry media" using a solid support like alumina (B75360) has been shown to be an efficient, solvent-free method for synthesizing pyrimido[4,5-d]pyrimidine (B13093195) derivatives, a closely related class of compounds. researchgate.net This technique dramatically reduces reaction times from hours to seconds and improves yields. researchgate.net

Recyclable Catalysis

The use of recyclable catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits. In the synthesis of pyrimido[4,5-d]pyridazines, several recyclable catalysts have been employed effectively.

Tungstate sulfuric acid (TSA) has been identified as an efficient, safe, and recyclable catalyst for the synthesis of this compound precursors under solvent-free conditions. semanticscholar.org The catalyst can be easily separated from the reaction mixture by filtration after dissolving the product in a suitable solvent and can be reused after washing and drying. semanticscholar.org

Zirconyl(IV) chloride octahydrate (ZrOCl2·8H2O) is another green Lewis acid catalyst used for the one-pot, three-component synthesis of 3-arylpyrimido[4,5-c]pyridazine derivatives in water. growingscience.com Its advantages include easy availability, high stability, simple recovery, and reusability. growingscience.com Similarly, sulfated tin oxide (STO) has been used as a recyclable catalyst for the multicomponent synthesis of hexahydro-pyrimido-pyrimidine-diones. rsc.org

More advanced recyclable catalysts include magnetic nanoparticles. For instance, Ag/SiO2/Fe3O4@Graphene oxide has been used to promote the synthesis of pyrimidoazepines in an aqueous medium at room temperature. wiley.com The magnetic nature of this catalyst allows for its easy removal from the reaction mixture using an external magnet. wiley.com

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. This technology has been successfully applied to the synthesis of pyridazine and fused pyrimidine systems.

For example, an efficient and simple microwave-assisted synthesis of sulfonamide derivatives incorporating a pyridazine moiety has been developed. nih.gov In the context of fused pyrimidines, microwave irradiation has been used for the synthesis of pyrimido[4,5-d]pyrimidine derivatives in a solvent-free manner, using alumina as a solid support. researchgate.net This method significantly accelerates the reaction, providing the desired products in seconds with improved yields. researchgate.net The synthesis of various other heterocyclic systems, such as pyrazolo[3,4-d]pyridazines, has also been shown to be more efficient under microwave irradiation compared to conventional heating, with milder reaction conditions, higher yields, and reduced reaction times. mdpi.com

Regioselective and Chemoselective Synthetic Pathways

Controlling regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules to avoid the formation of unwanted isomers and byproducts.

A notable example of a regioselective and chemoselective synthesis is the one-pot, three-component condensation of aryl glyoxals, acetylacetone, and urea, which yields a single structural isomer of the dihydropyrimidinone intermediate. semanticscholar.org This intermediate then undergoes a Knorr condensation with hydrazines to produce pyrimido[4,5-d]pyridazines. semanticscholar.org The initial Knoevenagel condensation between the hydrated carbonyl of the arylglyoxal monohydrates and barbituric acids is a key regioselective step in the one-pot synthesis of 3-aryl substituted pyrimido[4,5-c]pyridazines, preventing the formation of 4-aryl substituted isomers. tubitak.gov.tr

Another highly regioselective method involves the reaction of deprotonated 5-halopyrimidines with variously substituted tetrazines under basic conditions. acs.orgnih.gov This reaction proceeds through a complex pathway, supported by DFT calculations, to yield single regioisomers of pyrimido[4,5-d]pyridazines. acs.orgnih.gov The methodology was further developed to allow for the preparation of the opposite regioisomers by using 6-halopyrimidines. acs.orgnih.gov

The synthesis of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogues via a one-pot, three-component reaction of barbituric or thiobarbituric acid with arylglyoxals and hydrazine hydrate in water, catalyzed by ZrOCl2·8H2O, also proceeds regioselectively. growingscience.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method.

In the two-step synthesis of pyrimido[4,5-d]pyridazines from dihydropyrimidinone precursors, the proposed mechanism involves a Knorr condensation. semanticscholar.org A plausible mechanism for the formation of the dihydropyrimidinone intermediate begins with the protonation of the hydroxyl group of the arylglyoxal by a Brønsted acid (like TSA), creating an electrophilic center. This is then attacked by urea to form an iminium intermediate in what is considered the rate-limiting step. semanticscholar.org

For the single-step formation from pyrimidines and tetrazines, DFT calculations have been instrumental in elucidating the complex reaction pathway. acs.orgnih.gov The mechanism leads to the empirically observed regioisomers without proceeding through a conceivable hetaryne intermediate. acs.orgnih.gov

In the regiospecific one-pot synthesis of 3-aryl-6-alkylpyrimido[4,5-c]pyridazine derivatives, the proposed mechanism starts with a regioselective Knoevenagel condensation between the hydrated carbonyl of the arylglyoxal monohydrates and N-alkylbarbituric acids. tubitak.gov.tr This is followed by a cyclocondensation with hydrazine, leading exclusively to the 3-aryl substituted products. tubitak.gov.tr

The following table summarizes some of the key findings from the discussed research:

Synthetic Strategy Reactants Catalyst/Conditions Key Features Product
Two-Step SynthesisAryl glyoxals, acetylacetone, urea, hydrazinesTungstate sulfuric acid (TSA), solvent-free, 80°CGreen, chemoselective, regioselective, recyclable catalystPyrimido[4,5-d]pyridazines
Pyrimidine-Tetrazine Tandem Reaction5-Halopyrimidines, tetrazinesKHMDS, basic conditionsHighly regioselective, single-stepPyrimido[4,5-d]pyridazines
One-Pot Three-Component ReactionBarbituric/thiobarbituric acid, arylglyoxals, hydrazine hydrateZrOCl2·8H2O, water, ambient temperatureGreen, regioselective, recyclable catalyst3-Arylpyrimido[4,5-c]pyridazines
Microwave-Assisted Synthesis6-Amino-1,3-dimethyluracil, aromatic aldehydes, guanidine (B92328) hydrochlorideMicrowave irradiation, alumina, solvent-freeRapid (seconds), high yield, greenPyrimido[4,5-d]pyrimidine derivatives
Regiospecific One-Pot SynthesisN-alkylbarbituric acid, arylglyoxal monohydrates, hydrazine dihydrochloride (B599025)Ethanol (B145695)Regiospecific3-Aryl-6-alkylpyrimido[4,5-c]pyridazines

Reactivity and Chemical Transformations of the Pyrimido 4,5 D Pyridazine Core

Reactivity of Substituents on the Pyrimido[4,5-d]pyridazine Ring System

Halogen atoms, commonly found at various positions on the ring, are particularly useful as they can be readily displaced by nucleophiles. For instance, 5-halopyrimidines serve as precursors in reactions with tetrazines to form the this compound ring system. acs.orgacs.org The reactivity of these halogens allows for the introduction of a wide range of functional groups.

Hydroxyl groups on the pyridazine (B1198779) ring can be introduced through methods like oxidation or hydrolysis of keto or ester precursors. These hydroxyl groups can then be activated to facilitate further reactions, such as substitution. For example, the hydroxyl groups at positions 5 and 8 can be introduced by the saponification of ester intermediates followed by acidification.

Amino groups on the this compound ring system can also be modified. For example, acylation of an amino group can be achieved using acetic anhydride (B1165640) with a sulfuric acid catalyst.

The reactivity of substituents is also influenced by electronic and steric effects. Electron-withdrawing groups on the pyridazine ring can enhance the rate of oxidation of diol groups, while bulky substituents may hinder electrophilic substitution on attached aromatic rings.

Nucleophilic and Electrophilic Reactivity Patterns

The this compound system exhibits distinct patterns of reactivity towards nucleophiles and electrophiles, which are fundamental to its chemical transformations.

Nucleophilic Substitution

Nucleophilic substitution is a common reaction for this heterocyclic system, especially when a good leaving group like a halogen is present. The introduction of amino groups can be achieved through nucleophilic substitution of a chlorine atom. For instance, 2,4-diamino-6-chloropyrimidine can be reacted with hydrazine (B178648) derivatives as a key step in forming the bicyclic core. The reaction of 5-halopyrimidines with tetrazines under basic conditions proceeds via nucleophilic attack of the deprotonated pyrimidine (B1678525) on the tetrazine. acs.org

The following table summarizes some examples of nucleophilic substitution reactions on this compound precursors:

PrecursorReagent/ConditionsProductReference
2,4-diamino-6-chloropyrimidineMethylhydrazine, then diethyl 2-oxomalonateBicyclic precursor for functionalization
5-halopyrimidinesTetrazines, KHMDSSubstituted pyrimido[4,5-d]pyridazines thieme-connect.com
3-chloropyridazine derivativeAmines, Sodium azideAminopyridazines, Tetrazolo[1,5-b]pyridazine africaresearchconnects.com

Electrophilic Substitution

Electrophilic substitution reactions can also occur, particularly on electron-rich substituents attached to the main ring system. For example, a 2-furylamino substituent on the this compound ring can undergo electrophilic reactions such as nitration and sulfonation. The pyridazine ring itself can undergo Vilsmeier-Haack formylation at activated positions using reagents like POCl₃ and DMF.

Here is a summary of some electrophilic substitution reactions:

ReactionReagents/ConditionsProductReference
NitrationHNO₃/H₂SO₄, 50°C5-Nitro-furylamino derivative
SulfonationH₂SO₄, SO₃Sulfonated furan (B31954) moiety
Vilsmeier-Haack FormylationPOCl₃/DMF, 0°C → 25°C3-Formylthis compound

Ring-Opening and Rearrangement Reactions

The this compound ring system can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic structures.

One notable rearrangement is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. Under basic conditions, such as with potassium amide in liquid ammonia, the pyridazine ring can contract, leading to a pyrazole (B372694) intermediate. For example, treatment with KNH₂ in liquid NH₃ can lead to a 3-hydroxypyrazole-5-carboxylic acid derivative.

Hydration and subsequent ring-opening of 2,4-disubstituted-pyrimido[4,5-d]pyrimidines have been reported to yield 4-amino-5-formyl-2,6-disubstituted-pyrimidines. nih.govrsc.org Furthermore, pyrimidodiazepines, depending on the substituents and reaction conditions, can rearrange into pyrimido[4,5-c]pyridazines, among other heterocyclic systems. beilstein-journals.org A proposed mechanism for the formation of pyrimido[4,5-d]pyridazines from the reaction of pyrimidines with tetrazines involves the generation of a spiro intermediate, followed by rearrangement. thieme-connect.comthieme-connect.com This tandem reaction proceeds through a complex pathway that was supported by DFT calculations. acs.orgacs.org

Derivatization Strategies for Functionalized Pyrimido[4,5-d]pyridazines

A variety of derivatization strategies are employed to synthesize functionalized pyrimido[4,5-d]pyridazines, often with the goal of exploring their biological activities.

One-pot, multi-component reactions are an efficient method for generating diverse derivatives. semanticscholar.orgtubitak.gov.tr For example, a three-component condensation of aryl glyoxals, acetylacetone, and urea (B33335) can produce functionalized dihydropyrimidinones, which then undergo condensation with hydrazines to yield pyrimido[4,5-d]pyridazines. semanticscholar.org Similarly, a one-pot reaction of N-methylbarbituric acid and N-ethyl-2-thiobarbituric acid with arylglyoxal monohydrates in the presence of hydrazine dihydrochloride (B599025) has been used to synthesize new substituted pyrimidopyridazines. tubitak.gov.tr

Cyclization reactions are also fundamental to building the this compound core. The reaction of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione with ethyl carbonochloridate, followed by reaction with an acyl chloride and subsequent cyclization with hydrazine hydrate (B1144303), affords pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-triones. nih.gov

The following table outlines some derivatization strategies:

Starting MaterialsReagents/ConditionsProduct TypeReference
Aryl glyoxals, acetylacetone, urea, then hydrazinesTungstate (B81510) sulfuric acid (TSA)Functionalized pyrimido[4,5-d]pyridazines semanticscholar.org
6-(hydrazinyl)uracil, phenylglyoxal (B86788) monohydrateReflux in 1,2-dichloroethane3-substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones nih.gov
5-halopyrimidines, tetrazinesKHMDS in dry tolueneSubstituted pyrimido[4,5-d]pyridazines thieme-connect.com
N-methylbarbituric acid, arylglyoxal monohydrates, hydrazine dihydrochlorideEthanol (B145695)3-aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones tubitak.gov.tr

Computational and Theoretical Investigations of Pyrimido 4,5 D Pyridazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various facets of pyrimido[4,5-d]pyridazine derivatives, from their fundamental geometry to their chemical behavior.

DFT calculations are instrumental in determining the optimized molecular geometry of pyrimidopyridazine systems. For instance, studies on substituted pyrimido[4,5-c]pyridazine (B13102040) derivatives have utilized DFT methods, such as B3LYP with the 6-311++G** basis set, to calculate geometric parameters in the ground state. researchgate.net These computational investigations often compare the optimized structures in both vacuum and solvent phases with experimental data obtained from X-ray crystallography. goums.ac.ir The results typically show negligible changes in bond distances and angles between the different phases, with calculations in a solvent phase often aligning more closely with the crystallographic data. goums.ac.ir

The electronic structure is also explored, with calculations of natural charges on all atoms providing a picture of electron distribution across the molecule. researchgate.net This information is crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Selected Optimized Geometric Parameters for a Pyrimido[4,5-c]pyridazine Derivative (Illustrative) Note: This data is illustrative for a related pyrimidopyridazine system and not the parent this compound.

Parameter Bond/Angle Calculated Value (Gas Phase) Calculated Value (Ethanol)
Bond Length C=O 1.23 Å 1.24 Å
Bond Length C=N 1.38 Å 1.38 Å
Bond Length C-Cl 1.75 Å 1.76 Å
Bond Angle N-C-N 118.5° 118.6°

This table is generated based on the types of data presented in computational studies of related compounds. goums.ac.ir

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive.

For derivatives like 6,8-dimethyl-3-(4-chlorophenyl)-7-oxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-one (A) and its thioxo analog (B), the HOMO-LUMO energy gap (E) was calculated using the B3LYP hybrid functional. researchgate.net Such calculations reveal how structural modifications, like substituting an oxygen atom for a sulfur atom, can influence the electronic properties and reactivity of the heterocyclic system. researchgate.net

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Pyrimido[4,5-c]pyridazine Derivatives

Compound E(HOMO) (eV) E(LUMO) (eV) Energy Gap (ΔE) (eV)
Derivative A (X=O) -6.28 -1.72 4.56

Data sourced from a DFT study on pyrimido[4,5-c]pyridazine derivatives. researchgate.net

DFT calculations allow for the prediction of various global chemical reactivity descriptors. These parameters, derived from the HOMO and LUMO energies, help in quantifying the reactivity of a molecule. Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system. A higher chemical potential indicates greater reactivity.

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. It is calculated as (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

In a comparative study of pyrimido[4,5-c]pyridazine derivatives, the oxo-derivative was found to have a higher chemical potential than its thioxo counterpart (5.99 eV vs. 6.52 eV, note: the original paper seems to have a sign convention difference, with higher reactivity corresponding to less negative potential), indicating differences in their reactivity profiles. researchgate.net These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction. acs.org

Computational chemistry provides robust support for proposed reaction mechanisms. DFT calculations can be used to model transition states and intermediates, helping to determine the most energetically favorable reaction pathway. For instance, the transformation of a pyrimidine (B1678525) ring with a 1,4-dicarbonyl scaffold into a this compound skeleton has been noted as an efficient synthetic strategy. acs.orgresearchgate.net Computational modeling can elucidate the step-by-step mechanism of such a transannulation reaction.

Furthermore, in the synthesis of this compound regioisomers, a proposed mechanism involves a nucleophilic attack followed by intramolecular cyclization and nitrogen loss to form an unusual spiro intermediate. thieme-connect.com While the structure of such an intermediate might be established by spectroscopic methods like NMR, computational calculations of the energies of intermediates and transition states can validate the proposed pathway over other possibilities. thieme-connect.com

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT, aimed at solving the Schrödinger equation for molecules to predict their properties. These calculations are fundamental to modern chemical research.

A primary application of quantum chemical calculations is the assessment of total and relative energies of molecules. Energy minimization is a standard procedure where the geometry of a molecule is optimized to find its most stable conformation, which corresponds to a minimum on the potential energy surface. goums.ac.ir

These calculations are crucial for:

Conformational Analysis: Determining the most stable three-dimensional arrangement of atoms in a molecule.

Isomer Stability: Comparing the relative energies of different isomers to predict which is more likely to be formed in a reaction. For example, by calculating the total energy of different pyrimidopyridazine regioisomers (e.g., this compound vs. pyrimido[5,4-c]pyridazine), one can predict their relative thermodynamic stabilities. scribd.com

Reaction Energetics: Calculating the energy changes that occur during a chemical reaction, including the activation energy, which helps in understanding reaction rates.

For example, DFT studies on pyrimido[4,5-c]pyridazine derivatives involved modeling with software like ChemDraw and performing energy minimization using Chem3D before carrying out higher-level quantum calculations with Gaussian software packages. goums.ac.ir This process ensures that the calculated properties correspond to a stable molecular structure.

Dipole Moment Calculations

In a study of π-conjugated molecules based on pyridazine (B1198779) and thiophene (B33073) heterocycles, DFT calculations were performed to understand the electronic structure and electron distribution. mdpi.com For a series of push-pull pyridazine derivatives, the dipole moment was calculated to understand the charge separation within the molecules. For instance, a thienylpyridazine derivative functionalized with a cyano-phenyl group was found to have a significant dipole moment, indicating a strong intramolecular charge transfer from the electron-donating thiophene ring to the electron-accepting cyano-phenyl group through the pyridazine bridge. mdpi.com This charge separation is a key factor influencing the molecule's reactivity and its potential for applications in areas like non-linear optics. mdpi.com

Compound DerivativeComputational MethodCalculated Dipole Moment (Debye)Reference
Thienylpyridazine with cyano-phenyl moietyDFTData not specified in abstract mdpi.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.

Theoretical studies on pyrimidine derivatives have utilized MEP analysis to identify reactive sites. rsc.org The MEP maps are typically color-coded where red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. rsc.orgresearchgate.net Green denotes regions of neutral potential.

For pyrimidine-based compounds, the negative regions (red) are often localized around nitrogen and oxygen atoms due to the high electronegativity and the presence of lone-pair electrons. rsc.org Conversely, the positive regions (blue) are generally found around hydrogen atoms. researchgate.net This analysis helps in understanding the intermolecular interactions and the sites where the molecule is likely to engage in chemical reactions. rsc.orggrafiati.com For example, in pyrimido[4,5-d]pyrimidine (B13093195) derivatives, MEP analysis can pinpoint the most likely sites for hydrogen bonding and other non-covalent interactions, which is crucial for understanding their biological activity. researchgate.net

Non-Linear Optical (NLO) Property Predictions

Computational methods, particularly DFT, are widely used to predict the Non-Linear Optical (NLO) properties of molecules. These properties are critical for applications in photonics and optoelectronics. The key parameter for second-order NLO activity is the first hyperpolarizability (β).

Studies on pyrimidine derivatives have shown that the pyrimidine ring, being electron-deficient, can be an effective component in chromophores designed for NLO applications. researchgate.net The NLO response can be significantly enhanced by creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected through a π-conjugated system that includes the pyrimidine ring. mdpi.com

Research has demonstrated that the NLO properties of pyrimidine-based compounds can be tuned by modifying the molecular structure. researchgate.net For instance, N-methylation of the pyrimidine ring or its complexation with tungsten pentacarbonyl has been shown to dramatically increase the NLO response. researchgate.net Computational studies on various pyrimido[4,5-d]pyrimidine derivatives have predicted high values of polarizability (α) and first-order hyperpolarizability (β), often significantly greater than that of the standard NLO material, urea (B33335). acgpubs.org This suggests their potential as promising candidates for NLO materials. acgpubs.org One study on a thienylpyridazine derivative reported a first hyperpolarizability (β) of 175 × 10−30 esu, highlighting its potential as a second harmonic generation (SHG) chromophore. mdpi.com

Compound/DerivativePropertyValueReference
Thienylpyridazine with cyano-phenyl moietyFirst Hyperpolarizability (β)175 × 10-30 esu mdpi.com
Various Pyrimido[4,5-d]pyrimidine derivativesFirst Hyperpolarizability (β)Higher than urea acgpubs.org

Conformational Analysis and Stability

Understanding the three-dimensional conformation and stability of this compound derivatives is crucial for structure-based drug design and materials science. Computational methods, in conjunction with experimental techniques like X-ray crystallography, provide detailed insights into the preferred molecular geometries.

In the context of drug design, the conformational preferences of this compound analogs have been studied to optimize their binding affinity to biological targets such as Dihydropteroate (B1496061) Synthase (DHPS). scispace.com For example, a structural analysis of a pyridazine inhibitor bound to Bacillus anthracis DHPS revealed that certain substitutions, like an N-methyl group, could lead to unfavorable interactions. scispace.com Based on this, new series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines were designed and synthesized, where the removal of the N-methyl group was predicted to improve binding within the pterin (B48896) pocket of the enzyme. scispace.com

DFT studies are also employed to compare the stability of different conformations and regioisomers. rsc.orgacs.org Theoretical optimizations of molecular structures are often performed in both the gas phase and in solvent phases to mimic physiological conditions. goums.ac.ir The results of these calculations, such as bond lengths and angles, are then compared with experimental data from X-ray crystallography to validate the computational models. goums.ac.ir Such studies have shown that for some pyrimido[4,5-c]pyridazine derivatives, the optimized structure in a solvent like ethanol (B145695) is closer to the experimental crystal structure than the gas-phase optimization, highlighting the importance of considering solvent effects in conformational analysis. goums.ac.ir

Advanced Spectroscopic and Structural Characterization of Pyrimido 4,5 D Pyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy.benchchem.comresearchgate.netnih.govacs.org

NMR spectroscopy stands as a cornerstone technique for the structural analysis of pyrimido[4,5-d]pyridazine derivatives in solution. researchgate.netnih.govacs.org Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a wealth of information regarding the chemical environment of individual atoms and their through-bond and through-space relationships can be obtained.

High-Resolution 1H and 13C NMR for Structural Elucidation.benchchem.comresearchgate.netnih.gov

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the successful synthesis and determining the precise chemical structure of this compound derivatives. The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, providing a fingerprint of the molecular structure. semanticscholar.orgdoi.org

In the ¹H NMR spectra of this compound derivatives, the protons on the heterocyclic core and any substituents exhibit characteristic chemical shifts. For instance, in a series of 3-aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones, the absence of a water cluster in the molecular structure was confirmed by ¹H NMR, a phenomenon attributed to the presence of the methyl group preventing hydrogen bonding. tubitak.gov.tr The aromatic protons typically appear as multiplets in the downfield region of the spectrum, while protons of alkyl or other substituent groups resonate at specific upfield locations. semanticscholar.org For example, the ¹H NMR spectrum of a particular derivative showed two sharp singlets for two methyl groups at δ = 2.05 and 2.08 ppm, and multiplets between δ = 7.15-7.55 ppm corresponding to phenyl group protons. semanticscholar.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound framework and its substituents gives rise to a distinct resonance. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the proton-decoupled ¹³C NMR spectrum of a synthesized derivative displayed 16 distinct resonances, confirming the proposed structure. semanticscholar.org

A representative table of ¹H and ¹³C NMR data for a substituted this compound derivative is provided below.

Proton (¹H) Chemical Shift (δ, ppm) Carbon (¹³C) Chemical Shift (δ, ppm)
H-Ar8.24 – 8.30 (m)C-Ar164.4
H-Ar7.67 – 7.73 (m)C-Ar161.8
H-Ar7.52 – 7.60 (m)C-Ar161.6
OCH₂4.00 – 4.06 (m)C-Ar134.8
NCH₂3.86 – 3.91 (m)C-Ar131.0 (2xCH)
C-Ar129.0 (2xCH)
C-Ar127.8
OCH₂66.6
NCH₂44.3

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative. doi.org

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization.acs.org

¹⁵N NMR spectroscopy offers direct insight into the chemical environment of the nitrogen atoms within the this compound ring system. acs.org Although the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope can make these experiments more time-consuming, the resulting data is highly valuable. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to factors such as hybridization, protonation state, and involvement in hydrogen bonding. nih.govresearchgate.net

In the study of pyridine-supported bicyclic guanidine (B92328) superbases, both solution-state and solid-state ¹⁵N NMR were employed. acs.org Solution-state ¹⁵N NMR showed a symmetrical cation, indicating a rapid proton exchange process. acs.org In contrast, solid-state ¹⁵N NMR was able to differentiate between the two guanidine groups, indicating a mixed guanidine/guanidinium character. acs.org For pyridazine (B1198779) derivatives, ¹H-¹⁵N CIGAR-HMBC experiments have been used to measure ¹⁵N chemical shifts. nih.gov This technique allows for the characterization of the electronic structure at the nitrogen centers, which is crucial for understanding the reactivity and intermolecular interactions of the pyrimido[4,s-d]pyridazine system.

X-ray Crystallography for Solid-State Structure Determination.nih.govacs.orgdoi.org

X-ray crystallography provides the most definitive structural information for this compound derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule. researchgate.net

The crystal structures of several this compound derivatives have been determined, revealing key details about their molecular geometry and intermolecular interactions. nih.govrcsb.org For example, in a study of pyrimido[4,5-c]pyridazine (B13102040) derivatives as dihydropteroate (B1496061) synthase (DHPS) inhibitors, X-ray crystallography was used to understand the binding interactions within the enzyme's active site. nih.gov The crystal structure of one inhibitor, compound 25, showed that it binds in two conformations within the BaDHPS dimer. nih.gov

The data obtained from X-ray crystallography, such as that presented in the table below for a representative this compound derivative, is crucial for understanding structure-activity relationships and for the rational design of new compounds with specific properties. The planarity of the fused ring system, the orientation of substituents, and the nature of intermolecular hydrogen bonds and π-π stacking interactions are all elucidated through these studies. researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.452(2)
b (Å)12.115(3)
c (Å)13.987(3)
α (°)90
β (°)101.34(2)
γ (°)90
Volume (ų)1405.9(6)
Z4

Table 2: Representative Crystallographic Data for a Substituted this compound Derivative.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives by analyzing their molecular vibrations. beilstein-journals.org The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds within the molecule.

The IR spectra of this compound derivatives typically show a series of characteristic absorption bands. For example, the stretching vibrations of C=O, C=N, and N-H bonds give rise to strong absorptions in specific regions of the spectrum. In the case of a pyrimido[4,5-c] nih.govontosight.aidiazepine derivative, IR bands at 1718 and 1676 cm⁻¹ indicated the presence of a cyclic imide system, while a band at 1589 cm⁻¹ was attributed to the C=N stretch. beilstein-journals.org The stretching of aromatic C-H bonds usually results in multiple peaks in the 3100-3000 cm⁻¹ range. researchgate.net

A table summarizing characteristic IR absorption frequencies for a substituted this compound derivative is presented below.

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch3448
C-H Stretch (aliphatic)2954, 2858
C=O Stretch1643
C=C/C=N Stretch1564, 1515
C-N Stretch1450
C-O Stretch1078

Table 3: Characteristic IR Absorption Frequencies for a Substituted this compound Derivative. nih.gov

The analysis of these vibrational frequencies provides a rapid and non-destructive method for confirming the presence of key structural motifs in synthesized this compound compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound derivatives. This information is critical for confirming the identity of a synthesized compound and for gaining insights into its structural features. researchgate.netasianpubs.org

In a typical mass spectrometry experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. doi.org For example, the HRMS (EI) m/z for a C₁₂H₁₃N₅O derivative was calculated as 243.1120 and found to be 243.1121, confirming its molecular formula. doi.org

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation pattern is often characteristic of the compound's structure, and the analysis of the fragment ions can help to identify different structural isomers. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected ions, providing even more detailed structural information. researchgate.net For instance, in the study of thieno[3',2':4,5]pyrido[2,3-d]pyridazine isomers, tandem mass spectrometry revealed characteristic fragmentations that could be used to confirm the presence of an N-substituted pyridazine ring. researchgate.net

A representative table showing the mass spectrometric data for a this compound derivative is provided below.

Ion m/z Relative Intensity (%)
[M+H]⁺294.0703100
Fragment 1189-
Fragment 2316-
Fragment 3587-
Fragment 4609-

Table 4: Representative Mass Spectrometry Data for a Thieno[3',2':4,5]pyrido[2,3-d]pyridazine Derivative. researchgate.net

The combination of accurate mass measurement and detailed fragmentation analysis makes mass spectrometry an indispensable tool in the structural characterization of this compound compounds.

Q & A

Q. What synthetic methodologies are most effective for constructing the pyrimido[4,5-d]pyridazine core?

Key methods include cyclocondensation reactions (e.g., using hydrazine hydrate with substituted pyridazinones) and modular strategies employing 6-bromomethylpyrimidine as a building block to introduce diverse substituents . Reaction conditions (solvent, temperature) critically influence regioselectivity and yield.

Q. How are spectroscopic techniques used to confirm the structure of this compound derivatives?

NMR spectroscopy (1H^{1}\text{H}, 13C^{13}\text{C}, 2D techniques) resolves ring fusion patterns and substituent positions . X-ray crystallography provides definitive solid-state conformation data, as seen in studies of kinase-inhibitory derivatives .

Q. What biological activities have been reported for this compound derivatives?

this compound-5(6H)-ones act as selective Wee1 kinase inhibitors , engaging the ATP-binding pocket via hydrogen bonding with Cys379 and Asn376 . Earlier derivatives showed moderate antimicrobial activity, though SAR remains underexplored .

Advanced Research Questions

Q. How can kinase inhibitory potency be optimized through rational design?

Molecular docking identifies key interactions: preserving the aminopyrimidine hinge (Cys379) and optimizing carbonyl engagement with the gatekeeper region (Asn376) . Hydrophobic substituents at C3/C4 improve target occupancy while maintaining solubility .

Q. What strategies address regioselectivity challenges in functionalizing this compound?

Protecting group strategies (e.g., benzyl for N8) enable selective modifications . Transition-metal catalysis (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at brominated positions . Kinetic vs. thermodynamic control in cyclization is manipulated via solvent polarity .

Q. How can computational methods resolve contradictions in biological activity data?

DFT-based analyses predict reactivity and binding:

  • Frontier Molecular Orbital (FMO) calculations guide derivatization by identifying nucleophilic/electrophilic sites .
  • Molecular Electrostatic Potential (MEP) maps highlight hydrogen-bonding regions for target optimization .

Q. What experimental approaches validate the mechanism of action for this compound derivatives?

Orthogonal assays (e.g., isogenic bacterial strains, mammalian cytotoxicity panels) clarify specificity in antimicrobial studies . Crystallographic data resolve steric/conformational conflicts in enzyme-inhibitor complexes .

Methodological Considerations

  • Synthetic Optimization : Use β-(trimethylsilyl)ethyl chloroformate for challenging demethylation reactions or adopt benzyl protecting groups for N8 modifications .
  • Activity Validation : Pair enzymatic inhibition assays (IC50_{50}) with cellular viability tests to distinguish target-specific effects from cytotoxicity .
  • Data Interpretation : Cross-reference computational models (DFT, docking) with experimental spectra (UV/Vis, IR) to validate electronic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.